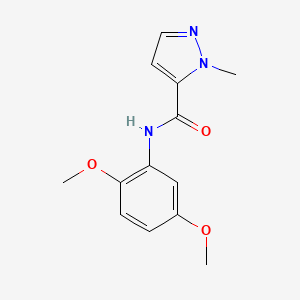![molecular formula C15H24N4O2 B5315364 1-{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5315364.png)
1-{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one, also known as IKK16, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. The compound has been shown to inhibit the activity of IκB kinase (IKK), a key regulator of the nuclear factor-kappa B (NF-κB) pathway, which is involved in various cellular processes, including inflammation, immune response, and cell survival.
Wirkmechanismus
1-{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one works by inhibiting the activity of IKK, a key regulator of the NF-κB pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, and cell survival. Inhibition of this pathway has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential target for cancer therapy.
Biochemical and Physiological Effects:
1-{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one has been shown to have significant biochemical and physiological effects in cancer cells. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, 1-{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one in lab experiments is its specificity for IKK, which allows for targeted inhibition of the NF-κB pathway. Additionally, 1-{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one has been shown to have low toxicity in normal cells, making it a potentially safe candidate for cancer therapy. However, one of the limitations of using 1-{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1-{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one. One area of interest is the development of more potent and selective IKK inhibitors, which could improve the efficacy of cancer therapy. Additionally, further studies are needed to investigate the potential of 1-{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one in combination therapy with other cancer treatments. Finally, more research is needed to understand the mechanisms underlying the sensitivity of cancer cells to 1-{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one, which could provide insights into the development of new cancer therapies.
Synthesemethoden
The synthesis of 1-{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one involves a multi-step process that starts with the reaction between 5-isopropyl-1,3,4-oxadiazole-2-carboxylic acid and 4-bromomethylpiperidine. This intermediate is then reacted with 1-(2-bromoacetyl)pyrrolidine-2,5-dione to yield the final product, 1-{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one.
Wissenschaftliche Forschungsanwendungen
1-{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
1-[1-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11(2)15-17-16-13(21-15)10-18-7-3-5-12(9-18)19-8-4-6-14(19)20/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGWKCGBXBPZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)CN2CCCC(C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5315287.png)
![2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5315292.png)
![4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5315296.png)
![2-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5315311.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyridin-3-ylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5315313.png)


![5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5315363.png)


![5-nitro-6H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5315374.png)
![N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide](/img/structure/B5315375.png)
![ethyl {2-[(1-piperidinylacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5315379.png)